molecular formula C10H17NO B1330218 4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4h-1,3-oxazine CAS No. 39575-65-0

4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4h-1,3-oxazine

Cat. No.: B1330218
CAS No.: 39575-65-0
M. Wt: 167.25 g/mol
InChI Key: NXCYOVQRBLCDPD-UHFFFAOYSA-N
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Description

4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4h-1,3-oxazine is an organic compound with a unique structure that includes an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4h-1,3-oxazine can be achieved through several synthetic routes. One common method involves the reaction of appropriate precursors under controlled conditions to form the oxazine ring. Specific details on the reaction conditions and reagents used are often proprietary and may vary depending on the desired yield and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions

4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4h-1,3-oxazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the oxazine ring or other functional groups within the molecule.

    Substitution: Substitution reactions can occur at specific positions on the oxazine ring, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and solvent choice, play a crucial role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxazine derivatives, while substitution reactions can produce a variety of functionalized compounds.

Scientific Research Applications

4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4h-1,3-oxazine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: This compound may be used in the study of biological processes and as a potential therapeutic agent.

    Medicine: Research into its pharmacological properties could lead to the development of new drugs.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4h-1,3-oxazine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context of its use. For example, in biological systems, it may interact with enzymes or receptors, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4h-1,3-oxazine is unique due to its specific structure and the presence of the prop-1-en-2-yl group, which imparts distinct chemical properties and reactivity compared to other oxazines.

Properties

IUPAC Name

4,4,6-trimethyl-2-prop-1-en-2-yl-5,6-dihydro-1,3-oxazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO/c1-7(2)9-11-10(4,5)6-8(3)12-9/h8H,1,6H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXCYOVQRBLCDPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(N=C(O1)C(=C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90960189
Record name 4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4H-1,3-oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39575-65-0
Record name 5,6-Dihydro-4,4,6-trimethyl-2-(1-methylethenyl)-4H-1,3-oxazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=39575-65-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6-Dihydro-4,4,6-trimethyl-2-(1-methylvinyl)-4H-1,3-oxazine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039575650
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4,6-Trimethyl-2-(prop-1-en-2-yl)-5,6-dihydro-4H-1,3-oxazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90960189
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6-dihydro-4,4,6-trimethyl-2-(1-methylvinyl)-4H-1,3-oxazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.049.554
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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